molecular formula C14H25NO6 B11827410 1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate

1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate

Cat. No.: B11827410
M. Wt: 303.35 g/mol
InChI Key: IZNDQFWYUBNEJH-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This particular compound features a tert-butyl group, an ethyl group, and an ethoxy-oxopropylamino group attached to the malonate core, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted malonates, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of the ethoxy-oxopropylamino group enhances its versatility in various chemical and biological processes.

Properties

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-[(3-ethoxy-3-oxopropyl)amino]propanedioate

InChI

InChI=1S/C14H25NO6/c1-6-19-10(16)8-9-15-11(12(17)20-7-2)13(18)21-14(3,4)5/h11,15H,6-9H2,1-5H3

InChI Key

IZNDQFWYUBNEJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(C(=O)OCC)C(=O)OC(C)(C)C

Origin of Product

United States

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